molecular formula C24H20N4O5 B11333726 2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11333726
M. Wt: 444.4 g/mol
InChI Key: MHOGZIICVDLZIW-UHFFFAOYSA-N
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Description

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of imidazole, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the preparation of the imidazole and chromeno-pyrrole intermediates. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of imidazole, chromeno, and pyrrole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

2-(3-imidazol-1-ylpropyl)-7-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N4O5/c1-15-6-7-19-18(12-15)22(29)20-21(16-4-2-5-17(13-16)28(31)32)27(24(30)23(20)33-19)10-3-9-26-11-8-25-14-26/h2,4-8,11-14,21H,3,9-10H2,1H3

InChI Key

MHOGZIICVDLZIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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